9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester)

Lipid Peroxidation Free Radical Scavenging Carbazole Alkaloid

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester), synonym 3-O-Acetylcarazostatin, is a semi-synthetic O-acetyl derivative of the natural carbazole alkaloid carazostatin. Carazostatin is a free-radical scavenger isolated from Streptomyces chromofuscus that acts as a potent inhibitor of lipid peroxidation.

Molecular Formula C22H27NO2
Molecular Weight 337.5 g/mol
CAS No. 139196-84-2
Cat. No. B167274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester)
CAS139196-84-2
Synonyms1-Heptyl-2-methyl-9H-carbazol-3-ol acetate (ester)
Molecular FormulaC22H27NO2
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C2C(=CC(=C1C)OC(=O)C)C3=CC=CC=C3N2
InChIInChI=1S/C22H27NO2/c1-4-5-6-7-8-11-17-15(2)21(25-16(3)24)14-19-18-12-9-10-13-20(18)23-22(17)19/h9-10,12-14,23H,4-8,11H2,1-3H3
InChIKeyWEGIKCRNTHVIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Acetylcarazostatin (CAS 139196-84-2): A Protected Carbazole Free-Radical Scavenger for Antioxidant Research


9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester), synonym 3-O-Acetylcarazostatin, is a semi-synthetic O-acetyl derivative of the natural carbazole alkaloid carazostatin [1]. Carazostatin is a free-radical scavenger isolated from Streptomyces chromofuscus that acts as a potent inhibitor of lipid peroxidation [2]. The acetate modification at the 3-hydroxy position produces a protected form of the parent phenol, offering distinct physicochemical properties (XLogP ≈ 7, molecular weight 337.5 g/mol, boiling point 485.4 °C) compared to the free hydroxyl parent carazostatin (MW 295.4 g/mol, XLogP 6.9) [3]. This compound belongs to the class of 3-oxygenated carbazole alkaloids known for antioxidant activity, but its acetyl protection strategy introduces differential solubility, stability, and potential pro-drug characteristics that distinguish it from the native free phenol [4].

Why Carazostatin Cannot Simply Replace 3-O-Acetylcarazostatin in Research and Industrial Applications


Although 3-O-Acetylcarazostatin and carazostatin share the same carbazole core, their functional group at the 3-position fundamentally dictates their physicochemical behavior and biological profile. The free 3-hydroxy group of carazostatin is essential for direct hydrogen-atom-donating radical-scavenging activity; blocking this group via acetylation abolishes the compound's ability to directly quench radicals in homogeneous solution assays, as demonstrated by the inactivity of derivatives lacking a free hydroxyl group [1]. However, O-acetyl derivatives retain considerable activity in lipid peroxidation systems, likely through enzymatic hydrolysis to the active phenol in biological matrices, while N,O-dimethyl derivatives are completely inactive [2]. This creates a functional divergence: 3-O-Acetylcarazostatin may act as a pro-drug or protected precursor, offering superior chemical stability during storage and handling compared to the oxidation-prone free phenol of carazostatin, which requires storage at −20 °C [3]. The quantitative evidence below demonstrates that substitution without accounting for these differences will lead to erroneous conclusions in antioxidant assays, PK studies, or industrial antioxidant formulations.

Quantitative Differentiation Evidence for 3-O-Acetylcarazostatin vs. Closest Analogs


3-O-Acetylcarazostatin Retains Lipid Peroxidation Inhibitory Activity Comparable to Carazostatin In Vitro, Unlike Inactive N,O-Dimethyl Derivatives

In the rat brain homogenate lipid peroxidation assay, the parent compound carazostatin exhibited the most potent inhibitory activity (IC50 = 170 nM) [1]. The O-modified derivatives of carazostatin, which include the O-acetyl derivative (3-O-Acetylcarazostatin), retained considerable inhibitory activity, whereas N,O-dimethyl derivatives completely failed to suppress peroxidation [2]. This establishes 3-O-Acetylcarazostatin as a functionally active derivative distinct from the inactive dimethylated analogs, while preserving the option of enzymatic conversion to the highly potent parent phenol.

Lipid Peroxidation Free Radical Scavenging Carbazole Alkaloid

Carazostatin Core Exhibits Superior Antioxidant Activity to α-Tocopherol in Liposomal Membranes, a Property Retained by O-Modified Derivatives

Carazostatin demonstrated stronger antioxidant activity than α-tocopherol in soybean phosphatidylcholine (PC) liposome oxidation assays, although α-tocopherol was more active in homogeneous solution [1]. The O-modified derivatives of carazostatin (including the O-acetyl compound) retained considerable activity and also exhibited strong inhibitory activity upon oral administration in the ex vivo mouse blood plasma lipid peroxidation system [2]. This membrane-specific potency advantage over the gold-standard lipophilic antioxidant α-tocopherol is a class characteristic that O-acetylation preserves.

Liposomal Antioxidant Membrane Lipid Peroxidation α-Tocopherol Comparison

Carazostatin Core is More Easily Oxidized than BHT, Providing a Favorable Electrochemical Basis for Radical Scavenging Retained in the Acetyl Derivative

Electrochemical studies demonstrate that carazostatin and several of its derivatives are more easily oxidized than the synthetic antioxidant butylated hydroxytoluene (BHT) [1]. This lower oxidation potential provides a thermodynamic basis for superior radical-scavenging kinetics. The O-acetyl derivative, by protecting the 3-hydroxy group, may modulate the oxidation potential and solubility profile while preserving the carbazole core's electron-rich character that underlies this electrochemical advantage over BHT.

Electrochemical Oxidation Radical Scavenging Mechanism BHT Comparison

O-Acetyl Protection Provides Superior Chemical Stability and Handling Characteristics vs. the Oxidation-Prone Free Phenol Carazostatin

The parent compound carazostatin is a free phenol that requires storage at −20 °C to prevent oxidative degradation [1]. The O-acetyl derivative masks the reactive 3-hydroxy group, eliminating its hydrogen-bond donor capacity (reducing HBD count from 2 to 1) and increasing the computed XLogP from 6.9 to approximately 7, enhancing lipophilicity [2]. This chemical protection strategy provides improved ambient stability and altered solubility characteristics compared to the parent phenol, enabling handling under less stringent conditions while retaining biological activity upon hydrolysis in biological systems.

Chemical Stability Storage Prodrug

Optimal Application Scenarios for 3-O-Acetylcarazostatin Based on Quantitative Differentiation Evidence


Pro-Drug or Protected Precursor for in Vivo Lipid Peroxidation Studies

3-O-Acetylcarazostatin is ideally suited as a pro-drug form of carazostatin for in vivo studies. O-modified derivatives retain strong inhibitory activity upon oral administration in mouse plasma lipid peroxidation models (ID50 of carazostatin = 21.7 mg/kg oral) [1]. The acetyl group can be hydrolyzed by endogenous esterases to release the active free phenol, enabling sustained or targeted antioxidant delivery while circumventing the chemical instability of the parent phenol during formulation and dosing. This application is supported by the class-level evidence that O-modified carazostatin derivatives retain both in vitro and ex vivo activity [2].

Membrane-Targeted Antioxidant Research with Improved Handling

For researchers investigating lipid peroxidation in biological membranes, 3-O-Acetylcarazostatin combines the membrane-preferential antioxidant profile of the carazostatin class (carazostatin > α-tocopherol in liposomal membranes) [3] with the practical advantages of O-acetyl protection—enhanced stability and altered lipophilicity. This makes it particularly valuable for studies requiring prolonged incubation in liposomal or cellular membrane systems where the free phenol might undergo rapid auto-oxidation.

Comparative Structure-Activity Relationship (SAR) Studies of Carbazole Antioxidants

The clear functional dichotomy among carazostatin derivatives—O-modified compounds retain activity while N,O-dimethyl derivatives are completely inactive [2]—makes 3-O-Acetylcarazostatin an essential reference compound in SAR libraries exploring the role of the 3-oxygen substituent in carbazole antioxidant mechanisms. Its inclusion alongside carazostatin, O-methylcarazostatin, and inactive dimethyl derivatives enables systematic mapping of the pharmacophore requirements for lipid peroxidation inhibition.

Industrial Antioxidant Development Leveraging Electrochemical Advantage Over BHT

The electrochemical evidence that carazostatin-class compounds are more easily oxidized than BHT [4] positions 3-O-Acetylcarazostatin as a candidate for industrial antioxidant formulations where BHT's radical-scavenging capacity is insufficient. The acetyl protection offers formulation flexibility—improved solubility in non-polar matrices and enhanced thermal stability (boiling point 485.4 °C vs. BHT's 265 °C)—for high-temperature applications such as polymer stabilization or lubricant antioxidant additives.

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